molecular formula C6H6N4 B12936880 3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 65267-32-5

3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B12936880
CAS No.: 65267-32-5
M. Wt: 134.14 g/mol
InChI Key: KWYDJVFGGRGQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine is a nitrogen-rich fused heterocyclic compound of high interest in medicinal chemistry and drug discovery. Its core structure is a privileged scaffold used to develop novel bioactive molecules. Researchers value this compound primarily for its role as a key synthetic intermediate and for its potential as a bioisostere of purine bases, which allows it to mimic natural nucleotides in molecular interactions [1] [7] . This analog has been designed and synthesized for antimicrobial evaluation, showing promising activity against a range of Gram-positive and Gram-negative bacteria. Molecular docking studies suggest its mechanism of action may involve favorable binding to bacterial target enzymes like DNA gyrase, which is critical for bacterial replication [1] . Beyond antimicrobial applications, the 1,2,4-triazolo[4,3-a]pyrimidine core is a versatile scaffold in designing inhibitors for various disease targets. Research indicates its utility in developing compounds for targeted polypharmacology, such as dual inhibitors of matrix metalloproteinases (MMPs) like MMP-10 and MMP-13, which are implicated in cancer and osteoarthritis [6] . Furthermore, its structural similarity to purines makes it a candidate for probing the ATP-binding sites of kinases and other enzymes, facilitating the development of new anticancer and anti-inflammatory agents [7] . This compound is provided For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all related compounds in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65267-32-5

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C6H6N4/c1-5-8-9-6-7-3-2-4-10(5)6/h2-4H,1H3

InChI Key

KWYDJVFGGRGQOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=N2

Origin of Product

United States

Synthetic Strategies for 3 Methyl 1 2 3 Triazolo 4,3 a Pyrimidine and Its Derivatives

Classical Cyclization Approaches fornih.govresearchgate.netresearchgate.netTriazolo[4,3-a]pyrimidine Synthesis

The traditional synthesis of the nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine ring system predominantly relies on the cyclization of pre-functionalized pyrimidine (B1678525) or triazole precursors. These methods involve the sequential formation of the bicyclic structure through intramolecular or intermolecular condensation reactions. Major synthetic methods include the annulation of a pyrimidine ring to a triazole or vice versa and condensation with 1,3-difunctionalized substrates. researchgate.net

Condensation and Cyclization Reactions of Pyrimidine Precursors

A foundational strategy for constructing the nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine system involves using 2-hydrazinopyrimidine (B184050) as a key building block. The hydrazine (B178648) moiety on the pyrimidine ring serves as a nucleophile that can react with various electrophilic reagents to initiate cyclization. For instance, the reaction of 2-hydrazinopyrimidines with compounds containing a suitable one-carbon electrophilic center can lead to the closure of the triazole ring. This approach is fundamental to creating the fused heterocyclic structure. The synthesis of some s-Triazolo[4,3-a]pyrazines follows a similar logic, starting from 2-hydrazinopyrazine. acs.org The key intermediate, 2-hydrazino-s-triazolo[4,3-a]pyrazine, is prepared and subsequently cyclized to form the desired bicyclic system. nih.gov

Cyclization of Intermediate Compounds with Ortho-esters

A direct and effective method for introducing a methyl group at the 3-position of the triazolo ring is through the reaction with ortho-esters. Specifically, the cyclization of a hydrazinylpyrimidine with triethyl orthoacetate provides a straightforward route to 3-methyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine derivatives. In a documented procedure, a mixture of 2-hydrazino-5-phenylpyrimidine (B8660102) and triethyl orthoacetate is heated under reflux. prepchem.com This reaction results in the formation of 3-Methyl-6-phenyl-1,2,4-triazolo[4,3-a]pyrimidine. prepchem.com The ortho-ester serves as the source for the C3 carbon and the attached methyl group of the newly formed triazole ring.

Table 1: Classical Synthesis of a 3-Methyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine Derivative

PrecursorReagentProduct
2-Hydrazino-5-phenylpyrimidineTriethyl orthoacetate3-Methyl-6-phenyl-1,2,4-triazolo[4,3-a]pyrimidine
Data sourced from PrepChem.com prepchem.com

Cyclocondensation Reactions with Hydrazonoyl Halides

Hydrazonoyl halides are versatile reagents in heterocyclic synthesis due to their utility in constructing nitrogen-containing rings. researchgate.net The reaction of hydrazonoyl halides with pyrimidine derivatives bearing a suitable nucleophilic group can be used to form the nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine system. For example, the reaction of 1,2-dihydro-6-(phenylamino)-2-thioxopyrimidin-4(3H)one with various N-arylhydrazonoyl halides in chloroform, using triethylamine (B128534) as a base, yields the corresponding 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives in good yields. researchgate.netuzh.ch This cyclocondensation proceeds via an initial S-alkylation of the thioxo group, followed by an intramolecular cyclization with the elimination of hydrogen sulfide. uzh.ch This method provides a pathway to derivatives functionalized at the 1, 3, and 7 positions of the heterocyclic core. researchgate.net

Multicomponent Reaction (MCR) Approaches fornih.govresearchgate.netresearchgate.netTriazolo[4,3-a]pyrimidine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are highly efficient, atom-economical, and offer a straightforward pathway to molecular diversity. mdpi.comresearchgate.net Several MCR strategies have been developed for the synthesis of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine derivatives. researchgate.netresearchgate.net

One-Pot Three-Component Synthesis Utilizing 5-Amino-1-phenyl-1H-1,2,4-triazoles

A prominent MCR approach involves the one-pot, three-component condensation of a 5-aminotriazole, an aromatic aldehyde, and an active methylene (B1212753) compound like ethyl acetoacetate (B1235776). nih.govresearchgate.net A series of new ethyl multisubstituted-1,5-dihydro- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine-6-carboxylates were synthesized using 5-amino-1-phenyl-1H-1,2,4-triazoles, various aromatic aldehydes, and ethyl acetoacetate. nih.govmdpi.com The reaction is typically catalyzed by an acid, such as aminopropylysilica (APTS), and proceeds under reflux in ethanol (B145695). nih.gov

The proposed mechanism for this reaction begins with a Knoevenagel-type condensation between the aromatic aldehyde and the enol form of ethyl acetoacetate to form an arylidene intermediate. nih.govresearchgate.net Subsequently, a Michael addition occurs where the exocyclic amino group of the 5-aminotriazole attacks the activated double bond of the arylidene. The final step involves an intramolecular cyclization through the attack of a triazole ring nitrogen onto the carbonyl group of the former ethyl acetoacetate moiety, followed by dehydration to yield the final nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine product. nih.gov

Variations in Aromatic Aldehyde and Ethyl Acetoacetate Components in MCRs

The versatility of the three-component synthesis is demonstrated by its compatibility with a wide range of substrates. nih.gov Different aromatic aldehydes, bearing either electron-donating groups (e.g., -CH₃, -C₂H₅) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂), can be successfully employed in the reaction, leading to a diverse library of substituted triazolopyrimidines in good to excellent yields. nih.govmdpi.com

Furthermore, the active methylene component can be varied to introduce different functionalities into the final product. While ethyl acetoacetate is commonly used, other compounds like malononitrile (B47326) or 3-cyanoacetyl indole (B1671886) can also participate in these reactions. nih.govjapsonline.com For instance, a one-pot reaction of 3-amino-1,2,4-triazole, various aryl aldehydes, and malononitrile in the presence of sodium hydroxide (B78521) yields 5-amino-7-aryl-7,8-dihydro- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine-6-carbonitriles. nih.gov Similarly, using 3-cyanoacetyl indole in place of ethyl acetoacetate, with an appropriate aldehyde and 3-amino-1,2,4-triazole, produces triazolopyrimidine derivatives bearing an indole moiety. japsonline.com These variations highlight the flexibility of MCRs in generating a broad spectrum of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine derivatives.

Table 2: Examples of Three-Component Synthesis of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine Derivatives

5-Aminotriazole ComponentAldehyde ComponentActive Methylene ComponentProduct YieldReference
5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazoleBenzaldehydeEthyl acetoacetate92% nih.gov
5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole4-ChlorobenzaldehydeEthyl acetoacetate95% nih.gov
5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole4-MethylbenzaldehydeEthyl acetoacetate94% nih.gov
5-Amino-3-ethyl-1-phenyl-1H-1,2,4-triazole4-FluorobenzaldehydeEthyl acetoacetate88% nih.gov
5-Amino-3-ethyl-1-phenyl-1H-1,2,4-triazole4-NitrobenzaldehydeEthyl acetoacetate85% nih.gov
3-Amino-1,2,4-triazole4-ChlorobenzaldehydeMalononitrile82% nih.gov
3-Amino-1,2,4-triazoleThiophene-2-carboxaldehyde3-Cyanoacetyl indole64% japsonline.com
Data compiled from multiple sources. nih.govnih.govjapsonline.com

Catalytic Methods inorganic-chemistry.orgamanote.comnih.govTriazolo[4,3-a]pyrimidine Synthesis

The formation of the organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidine core is often achieved through cyclization reactions where catalysis plays a pivotal role. Both base and metal catalysts are employed to facilitate the efficient construction of this fused heterocyclic system.

Base-Catalyzed Cyclization Reactions

Base-catalyzed reactions are a cornerstone in the synthesis of the triazolopyrimidine framework. These reactions typically involve the condensation of a pyrimidine derivative containing a hydrazine moiety with a suitable carbon source. The base facilitates deprotonation and subsequent intramolecular nucleophilic attack, leading to the formation of the triazole ring.

For instance, the synthesis of organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidinones can be achieved by reacting 2-thioxopyrimidin-4-ones with hydrazonoyl halides in the presence of a base. The base is crucial for abstracting a proton, which initiates the cyclization cascade. Furthermore, the formation of metal complexes with organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyridin-3-ylidene, a related scaffold, proceeds under mild basic conditions using triethylamine (Et3N), highlighting the role of bases in reactions involving this heterocyclic system. researchgate.net

A common synthetic route involves the reaction of 2-hydrazinopyrimidines with compounds like orthoesters or carboxylic acids. While some of these reactions proceed under thermal conditions, the presence of a base can be critical for reactions involving less reactive partners or for promoting the desired cyclization pathway over potential side reactions.

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis offers powerful and versatile methods for constructing the organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidine skeleton, often providing access to derivatives that are difficult to synthesize via traditional methods.

Palladium catalysts have been successfully employed in the synthesis of the analogous organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyridine system. One efficient method involves the palladium-catalyzed addition of hydrazides to a 2-chloropyridine, followed by a dehydration step to yield the fused bicyclic product. organic-chemistry.org This strategy demonstrates the utility of palladium in forming the crucial C-N bond that precedes the final ring closure. Rhodium and palladium complexes of organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyridin-3-ylidenes have also been synthesized and characterized, with some palladium complexes showing good catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov

Other metals have also been explored. Ceric ammonium (B1175870) nitrate (B79036) has been used to catalyze the oxidative cyclization of amidrazones with aldehydes to form N-fused 1,2,4-triazoles. organic-chemistry.org Copper-catalyzed reactions are also prevalent in the synthesis of related triazole systems, typically proceeding through oxidative coupling mechanisms that form sequential N-C and N-N bonds. organic-chemistry.org Although many examples focus on the pyridine (B92270) analogue or the [1,5-a] pyrimidine isomer, these catalytic principles are foundational and adaptable for the synthesis of organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidines.

Regioselective Synthesis of 3-Methyl-organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidine Isomers

A significant challenge in the synthesis of organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidines is controlling the regioselectivity, as the isomeric and thermodynamically more stable organic-chemistry.orgamanote.comnih.govtriazolo[1,5-a]pyrimidines are often formed. The conversion of the [4,3-a] isomer to the [1,5-a] isomer is known as the Dimroth rearrangement.

The Dimroth rearrangement is an isomerization that involves the opening of the pyrimidine ring followed by re-closure to yield the more stable isomer. This rearrangement can be catalyzed by acids, bases, or heat. acs.org Therefore, achieving a regioselective synthesis of the 3-Methyl- organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidine isomer requires careful control of reaction conditions to favor the kinetic product and prevent this rearrangement.

One innovative approach to enforce regioselectivity involves a retro-Diels-Alder strategy. In this method, a bulky norbornene group is fused to the pyrimidine precursor (a 2-thioxopyrimidin-4-one). This modification sterically and electronically directs the subsequent cyclization with hydrazonoyl chlorides to exclusively form the angular organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidin-7(1H)-one product. Following the successful regioselective cyclization, a thermal retro-Diels-Alder reaction is performed, which removes the norbornene template (as cyclopentadiene) and yields the desired planar organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidin-7(1H)-one with complete regiocontrol.

Derivatization Strategies of the 3-Methyl-organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidine Scaffold

Modification of the core 3-Methyl- organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidine structure is a key strategy for tuning its physicochemical properties and biological activities. This is typically achieved by introducing new functional groups or heterocyclic systems at specific positions.

Introduction of Heterocyclic Moieties at Specific Positions

Attaching other heterocyclic rings to the organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidine scaffold is a widely used strategy in medicinal chemistry to explore new chemical space and identify novel protein-ligand interactions. This approach can enhance binding affinity, improve selectivity, and modulate pharmacokinetic properties.

For example, in the development of kinase inhibitors, various heteroaryl groups have been appended to the related pyrazolo[1,5-a]pyrimidine (B1248293) core. Structure-activity relationship (SAR) studies revealed that introducing heterocycles like thiadiazole, oxadiazole, and triazole at the C3-position significantly enhanced inhibitory activity against Tropomyosin receptor kinases (Trk). mdpi.com Similarly, furan (B31954) and thiophene (B33073) moieties are common building blocks used in drug design and can be incorporated to create novel derivatives. slideshare.net Copper-catalyzed "click" chemistry has also been used to link glycoside moieties to a pyrazolo[1,5-a]pyrimidine core via a triazole linker, creating glycohybrid molecules with potential anticancer activity. nih.gov These examples underscore a general principle where the fusion or attachment of diverse heterocyclic systems is a powerful tool for generating chemical diversity and discovering compounds with targeted biological functions.

Modification of Substituents for Targeted Properties

The modification of substituents on the triazolopyrimidine ring system allows for the fine-tuning of a compound's biological profile. SAR studies are crucial for understanding how different functional groups at various positions influence a specific biological outcome, such as enzyme inhibition or receptor binding.

For the isomeric organic-chemistry.orgamanote.comnih.govtriazolo[1,5-a]pyrimidine scaffold, extensive SAR studies have been conducted. In one series of anticancer agents that function as tubulin inhibitors, it was found that a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position was critical for high potency. researchgate.netacs.org Furthermore, the presence of two fluorine atoms on an attached phenyl ring was necessary for optimal activity. acs.org

In the context of anti-inflammatory agents, derivatives of pyrimidines are known to inhibit cyclooxygenase (COX) enzymes. nih.gov SAR studies on a series of 3,7-diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids identified compounds with potent dual inhibition of COX-2 and soluble epoxide hydrolase (sEH), which are key targets for treating inflammation and pain. acs.org The data revealed that the substitution pattern on the aryl rings significantly impacted potency and selectivity. For instance, a 4-sulfamoylphenyl group at one position and a 4-methoxyphenyl (B3050149) group at another resulted in a highly potent and selective COX-2 inhibitor.

The development of kinase inhibitors also relies heavily on SAR. Studies on pyrazolo organic-chemistry.orgamanote.comnih.govtriazolopyrimidine derivatives as potential EGFR inhibitors showed that substitutions on a phenyl ring attached to the core could dramatically influence cytotoxicity against cancer cell lines. nih.gov

The following tables summarize representative SAR findings:

Table 1: SAR of organic-chemistry.orgamanote.comnih.govTriazolo[1,5-a]pyrimidine Anticancer Agents (Tubulin Inhibitors) Data synthesized from literature findings. researchgate.netacs.org

PositionSubstituentEffect on Potency
5 (1S)-2,2,2-trifluoro-1-methylethylaminoHigh Potency
5 2,2,2-trifluoroethylaminoHigh Potency
7-phenyl 2,6-difluoro substitutionOptimal Activity
7-phenyl para-linked three-methylene unitFavorable
7-phenyl para-linked alkylamino or hydroxy groupFavorable

Table 2: SAR of Diaryl-1,2,4-triazolopyrimidine COX-2/sEH Inhibitors Data synthesized from literature findings. acs.org

R1 (Position 7)R2 (Position 3)COX-2 IC₅₀ (µM)sEH IC₅₀ (nM)
4-Fluorophenyl4-Methylphenyl11.53.20
4-Chlorophenyl4-Methylphenyl10.511.5
4-Fluorophenyl4-Methoxyphenyl18.52.95
4-Sulfamoylphenyl4-Methoxyphenyl12.52.20

These detailed investigations into substituent effects are essential for the rational design of new 3-Methyl- organic-chemistry.orgamanote.comnih.govtriazolo[4,3-a]pyrimidine derivatives with specific and optimized properties for therapeutic or other applications.

Green Chemistry Approaches in 3-Methyl-ingentaconnect.comjsynthchem.comijnc.irtriazolo[4,3-a]pyrimidine Synthesis

The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including 3-Methyl- ingentaconnect.comjsynthchem.comijnc.irtriazolo[4,3-a]pyrimidine and its derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on alternative solvents, energy-efficient methods, and the use of eco-friendly catalysts. Such strategies not only minimize the environmental impact but also often lead to improved reaction yields, shorter reaction times, and simplified purification processes.

A variety of green synthetic methodologies have been explored for the synthesis of the broader triazolopyrimidine scaffold. These include the use of water as a solvent, solvent-free reaction conditions, and energy sources like microwave and ultrasound irradiation, which can enhance reaction rates and reduce energy consumption compared to conventional heating. ingentaconnect.comresearchgate.netmdpi.com

One notable green approach involves one-pot, multi-component reactions, which are inherently more efficient as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. ingentaconnect.comnih.gov For instance, the synthesis of triazolopyrimidine derivatives has been successfully achieved in a mixture of ethanol and water or under solvent-free conditions using oxalic acid dihydrate as an inexpensive and metal-free catalyst. ingentaconnect.com This method offers high atom economy and good yields, with the added benefit of simple product isolation through filtration, which avoids the need for column chromatography. ingentaconnect.com

Furthermore, the development of reusable catalysts is a cornerstone of green synthesis. Magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, have been employed as catalysts in the production of chromeno-triazolopyrimidine compounds. jsynthchem.com These catalysts are easily recoverable using an external magnet and can be reused multiple times without a significant loss of activity, which reduces both production costs and environmental burden. jsynthchem.com Natural catalysts, derived from sources like Amla (Phyllanthus emblica) fruit juice, have also been utilized for the eco-conscious, solvent-free synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. nih.gov

Energy-efficient techniques are another key aspect of green chemistry. Microwave-assisted synthesis has been shown to significantly shorten reaction times and increase yields for various triazolopyrimidine derivatives. researchgate.networldwidejournals.com Similarly, ultrasound irradiation has been used to promote the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines, offering advantages such as shorter reaction times, mild conditions, and excellent yields compared to conventional thermal methods. researchgate.netnih.gov In some cases, these reactions can proceed efficiently without the need for a catalyst, further enhancing their green credentials. ijnc.irnih.gov

The following table summarizes various green chemistry approaches reported for the synthesis of triazolopyrimidine derivatives, which are structurally related to 3-Methyl- ingentaconnect.comjsynthchem.comijnc.irtriazolo[4,3-a]pyrimidine.

Table 1: Green Synthetic Strategies for Triazolopyrimidine Derivatives

Green ApproachCatalyst/ConditionsSynthesized ProductKey FindingsReference
Solvent-free/Aqueous mediaOxalic acid dihydrateTriazolopyrimidine derivativesInexpensive catalyst, high atom economy, good yields, metal-free. ingentaconnect.com
Reusable CatalystMagnetic Fe3O4@SiO2-SO3HChromeno-triazolopyrimidine derivativesCatalyst is easily recoverable and reusable, reducing environmental impact and cost. jsynthchem.com
Natural CatalystAmla (Phyllanthus emblica) fruit juice1,2,4-triazolo[1,5-a]pyrimidine derivativesOne-pot, solvent-free process with high yields and reduced reaction times. nih.gov
Catalyst-freeAcetone (solvent)Thiazolo[3,2-a]pyrimidin-3(5H)-one derivativesGood yields under catalyst-free conditions. ijnc.ir
Ultrasound IrradiationAcetic acid1,2,4-triazolo[1,5-a]pyrimidine derivativesShorter reaction times, mild conditions, high regioselectivity, and excellent yields compared to conventional heating. researchgate.netnih.gov
Microwave IrradiationCatalyst-free1,2,4-triazolo[1,5-a]pyridinesEnvironmentally benign, minimal solvent, enhanced reaction rates. mdpi.comnih.gov
Microwave Irradiation-8-chloro- ingentaconnect.comjsynthchem.comijnc.irtriazolo[4,3-a]pyridine derivativesHigh yields, facile work-up, and environmental friendliness. researchgate.net
Green CatalystPreyssler's anion [NaP5W30O110]14−8-aryl-1H-pyrazolo[4,3-e] ingentaconnect.comjsynthchem.comijnc.irtriazolo[4,3-a]pyrimidine-4(5H)-imineEco-friendly and reusable catalyst. scilit.com

These examples highlight the significant progress and potential of green chemistry in the synthesis of 3-Methyl- ingentaconnect.comjsynthchem.comijnc.irtriazolo[4,3-a]pyrimidine and its congeners, paving the way for more sustainable manufacturing processes in the chemical industry.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1 2 3 Triazolo 4,3 a Pyrimidine

Reaction Mechanisms of Ring Closure and Formation

The synthesis of the researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidine system is typically achieved by constructing the triazole ring onto a pre-existing pyrimidine (B1678525) core. This process involves the cyclization of a suitably functionalized pyrimidine derivative.

A primary method for forming the 3-Methyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidine ring system involves the reaction of a 2-hydrazinopyrimidine (B184050) with a reagent capable of providing the final carbon and nitrogen atoms of the triazole ring. For the 3-methyl substituted variant, reagents like acetic anhydride (B1165640) or triethyl orthoacetate are commonly employed.

The general pathway begins with the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbon of the acetylating or orthoester reagent. This is followed by an intramolecular cyclization. The cyclization step involves the nucleophilic attack of the pyrimidine ring nitrogen (N1) onto the newly formed imine or related intermediate, leading to the fused triazole ring. nih.gov This condensation reaction results in the formation of the bicyclic researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidine structure. One-pot, three-component synthesis methods have also been developed, reacting components like 3-amino-1,2,4-triazole, an aldehyde, and a compound with an active methylene (B1212753) group (like ethyl acetoacetate (B1235776) or malononitrile) to generate the fused ring system. researchgate.netdntb.gov.ua

The progression of the ring-closure reaction is governed by the formation of key intermediates. In the reaction between a 2-hydrazinopyrimidine and an acetylating agent, an N-acylhydrazino-pyrimidine intermediate is formed. This intermediate is crucial for the subsequent cyclization.

Isomerization Phenomena of Triazolopyrimidine Systems

Triazolopyrimidine systems, particularly the researchgate.netnih.govnih.govtriazolo[4,3-a] isomers, are known for undergoing rearrangement to more stable isomeric forms. This transformation is a significant aspect of their chemistry.

The researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidine system can undergo a Dimroth rearrangement to form the thermodynamically more stable researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine isomer. researchgate.netnih.gov This rearrangement can be induced by thermal conditions or catalyzed by the presence of a base. researchgate.net The mechanism involves the cleavage of the N4-C5 bond of the triazole ring (or equivalently, the N1-C8a bond in the fused system). This ring-opening step forms a transient, open-chain intermediate which then re-cyclizes. The re-cyclization occurs through the attack of the exocyclic amino group onto the carbon atom at position 2 of the pyrimidine ring, establishing a new, more stable fused ring system.

Table 1: Conditions for Dimroth Rearrangement
ConditionReagents/EnvironmentOutcomeReference
Thermal Heating in a suitable solvent (e.g., acetic acid)Conversion of [4,3-a] to [1,5-a] isomer mdpi.com
Base-Catalyzed Methyl iodide in ethanol (B145695) with sodium acetatePromotes heterocyclization and subsequent rearrangement researchgate.net

The greater stability of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine isomer compared to the researchgate.netnih.govnih.govtriazolo[4,3-a] isomer is a key driving force for the Dimroth rearrangement. Several factors contribute to this stability difference:

Aromaticity and Electron Distribution: The [1,5-a] isomer possesses a more delocalized and stable π-electron system.

Steric Hindrance: The [4,3-a] isomer has a bridgehead nitrogen atom (N4), which can lead to increased ring strain and steric interactions. The [1,5-a] system lacks this specific configuration, resulting in a more planar and less strained structure.

Hydrogen Bonding: In certain substituted derivatives, the presence of a carbonyl group in the pyrimidine ring can stabilize the [4,3-a] isomer by forming an intramolecular hydrogen bond with an amino group proton, thus hindering the rearrangement. researchgate.net

Reactivity Towards Electrophiles and Nucleophiles

The reactivity of the 3-Methyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidine ring system is dictated by the electronic nature of its constituent rings. The pyrimidine ring is electron-deficient, while the triazole ring contains multiple nitrogen atoms that can act as nucleophilic centers.

The electron-deficient nature of the pyrimidine portion of the fused system makes it susceptible to nucleophilic attack. The most reactive positions towards nucleophiles are typically C5 and C7. rsc.org The introduction of a good leaving group, such as a chlorine atom, at these positions greatly facilitates nucleophilic substitution reactions. For instance, 7-chloro derivatives readily react with various nucleophiles like amines and phenols. nih.gov

Table 2: Reactivity Summary
Reagent TypeTarget Site(s)Typical ReactionsNotes
Nucleophiles C5 and C7 positionsNucleophilic Aromatic SubstitutionReactivity is greatly enhanced by a leaving group (e.g., Cl) at the target site. nih.govrsc.org
Electrophiles Triazole ring nitrogensAlkylation, AcylationThe electron-deficient nature of the fused system generally reduces reactivity towards electrophiles.

Insufficient Data Available to Generate a Detailed Article on the Metal Coordination Chemistry of 3-Methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine

Following a comprehensive search of publicly accessible scientific literature, it has been determined that there is a significant lack of specific research data concerning the metal coordination chemistry of 3-Methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine. While general information on the coordination behavior of the broader triazolopyrimidine class of compounds is available, detailed studies on the formation of metal complexes, their coordination modes, and structural characterization specifically involving 3-Methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine as a ligand are not sufficiently reported to construct a scientifically rigorous and detailed article as per the requested outline.

The performed searches, targeting scholarly articles and chemical databases, yielded information on related isomeric structures, such as mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidines and mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazines. This body of research indicates that the nitrogen atoms of the triazole and pyrimidine rings are the primary sites for metal coordination in these systems. For instance, studies on mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives frequently report monodentate coordination through the N3 atom or bridging coordination involving both the N3 and N4 atoms.

Furthermore, research on related heterocyclic systems like mdpi.comnih.govnih.govtriazolo[4,3-a]pyridines and mdpi.comnih.govnih.govtriazolo[4,3-a]pyrazines provides some analogous insights. For example, the synthesis and structural analysis of metal complexes with these related ligands have been documented, offering a general understanding of the potential coordination behavior. However, direct extrapolation of these findings to 3-Methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine would be speculative and would not meet the required standard of scientific accuracy for the requested article.

Specifically, the search did not yield the following critical information for 3-Methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine:

Specific examples of metal complexes: No published reports detailing the synthesis of metal complexes with this particular ligand were found.

Coordination mode analysis: There is no experimental evidence, such as X-ray crystallography, to definitively determine the coordination modes of 3-Methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine with various metal ions.

Structural characterization data: Consequently, no data tables containing bond lengths, bond angles, or other crystallographic parameters for its metal complexes could be compiled.

Spectroscopic data: Detailed spectroscopic analyses (e.g., IR, NMR, UV-Vis) that would confirm the coordination and elucidate the structure of such complexes are not available in the literature.

Without these fundamental pieces of scientific evidence, it is impossible to generate the thorough, informative, and scientifically accurate content required for the sections on "Formation of Metal Complexes and Coordination Modes" and "Structural Characterization of Metal Complexes." Any attempt to do so would be based on conjecture and would not adhere to the professional and authoritative tone requested.

Therefore, until specific research on the metal coordination chemistry of 3-Methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine is published and becomes publicly available, the generation of the requested detailed article is not feasible.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1 2 3 Triazolo 4,3 a Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. For 3-Methyl- mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine, one would expect distinct signals for the methyl group protons and the three protons on the pyrimidine (B1678525) ring.

While specific spectral data for the parent 3-Methyl- mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine is not detailed in the available literature, analysis of closely related, substituted derivatives provides significant insight into the expected chemical shifts. For instance, studies on various ethyl mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine-6-carboxylate derivatives show characteristic signals that help in predicting the proton environments of the core structure. nih.gov

The protons of the methyl group (CH₃) at the C3 position would typically appear as a singlet in the upfield region of the spectrum. The protons on the pyrimidine ring (H5, H6, and H7) would exhibit more complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons.

Table 1: Example ¹H NMR Data for a Substituted mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine Derivative Compound: Ethyl 3,7-dimethyl-1,5-diphenyl-1,5-dihydro- mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine-6-carboxylate (in CDCl₃) nih.gov

Proton AssignmentChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
CH₃ (Ester)1.25t, J = 7.1 Hz
CH₃ (at C3)2.19s
CH₃ (at C7)2.54s
O-CH₂4.06-4.16m
H (at C5)6.18s
Aromatic-H7.30-7.50m
Aromatic-H8.20d, J = 7.9 Hz

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. 3-Methyl- mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine has six carbon atoms, and one would expect six distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to the methyl carbon, the three pyrimidine ring carbons, and the two carbons of the triazole ring.

Similar to ¹H NMR, data from substituted derivatives can be used to estimate the chemical shifts for the parent compound's carbon framework. nih.gov The carbon of the methyl group would appear at the highest field (lowest ppm value), while the carbons within the heterocyclic rings would resonate at lower fields. The carbons at the ring fusion (bridgehead carbons) and those bonded to nitrogen atoms have characteristic chemical shifts.

Table 2: Example ¹³C NMR Data for a Substituted mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine Derivative Compound: Ethyl 3,7-dimethyl-1,5-diphenyl-1,5-dihydro- mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine-6-carboxylate (in CDCl₃) nih.gov

Carbon AssignmentChemical Shift (δ, ppm)
CH₃ (at C3)11.1
CH₃ (Ester)14.4
CH₃ (at C7)25.2
C557.6
O-CH₂59.5
C697.9
Aromatic C's120.0-142.9
C8a144.8
C3148.5
C7159.7
C=O166.6

For unambiguous assignment of all proton and carbon signals, especially in complex fused-ring systems, advanced NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals correlations between protons and carbons over two or three bonds. These techniques would be essential to definitively link the proton signals to their corresponding carbons and to confirm the connectivity across the fused ring system. researchgate.net For example, an HMBC experiment could differentiate between the regioisomeric mdpi.comnih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine and mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine systems by observing the long-range correlations of the pyrimidine protons to the triazole ring carbons.

GIAO-NMR Calculations: Gauge-Including Atomic Orbital (GIAO) is a computational method used to predict NMR chemical shifts. github.ioresearchgate.netnih.gov This theoretical approach calculates the isotropic nuclear magnetic shielding constants for a given molecular geometry. nih.govyoutube.com By comparing the theoretically calculated chemical shifts with the experimental data, researchers can confirm the proposed structure or distinguish between possible isomers. github.ionih.gov This method is particularly valuable for novel heterocyclic systems where reference data is scarce. researchgate.netyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. sapub.org

For 3-Methyl- mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine (C₆H₆N₄), the nominal molecular weight is 134 Da. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 134 under electron ionization (EI) conditions. The fragmentation pattern under EI would likely involve the initial loss of stable molecules or radicals. Common fragmentation pathways for related pyrimidine heterocycles include the loss of a methyl radical (•CH₃) or cleavage of the pyrimidine ring. sapub.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental composition from its measured mass. For 3-Methyl- mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine, HRMS would be used to confirm the molecular formula C₆H₆N₄. mdpi.comnih.gov

Table 3: Predicted HRMS Data for 3-Methyl- mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₆H₇N₄⁺135.0665
[M+Na]⁺C₆H₆N₄Na⁺157.0484

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile molecules without causing significant fragmentation. nih.govnih.gov The sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets that evaporate to produce gaseous ions. nih.gov

For 3-Methyl- mdpi.comnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine, ESI-MS would typically be performed in positive ion mode, yielding a prominent pseudomolecular ion, [M+H]⁺, at an m/z value of 135. nih.gov This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. nih.gov The lack of fragmentation in ESI-MS ensures that the molecular weight information is clearly obtained. nih.gov

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the fragmentation patterns of their molecular ions. For 3-Methyl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine (C₆H₆N₄), the molecular weight is approximately 134.14 g/mol . nih.govncats.io In an EI-MS experiment, the compound is expected to show a distinct molecular ion peak (M⁺˙) at m/z 134.

The fragmentation of fused heterocyclic systems like triazolopyrimidines is a complex process governed by the relative stability of the rings and the nature of the substituents. sapub.orgresearchgate.net The fragmentation process typically begins with the loss of small, stable molecules or radicals. For 3-Methyl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine, the initial fragmentation would likely involve the triazole or pyrimidine ring systems.

A plausible fragmentation pathway could involve the loss of a nitrogen molecule (N₂) from the triazole ring, a common fragmentation for nitrogen-rich heterocycles. Another potential primary fragmentation step is the elimination of acetonitrile (B52724) (CH₃CN) via a rearrangement process, leading to a stable radical cation. The pyrimidine ring, being a relatively stable aromatic system, may fragment by losing hydrogen cyanide (HCN). sapub.org

Table 1: Predicted EI-MS Fragmentation for 3-Methyl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine

m/z Value Proposed Fragment Formula of Loss
134 Molecular Ion [M]⁺˙ -
105 [M - HCN]⁺˙ HCN
93 [M - CH₃CN]⁺˙ CH₃CN
79 [M - HCN - CN]⁺ HCN, CN

This table is based on general fragmentation patterns of related heterocyclic compounds. Specific experimental data for this exact molecule is limited in the provided search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-Methyl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. bohrium.com The stretching vibrations of the C=N and C=C bonds within the fused ring system are expected to appear in the 1650-1400 cm⁻¹ range. nih.gov The methyl group gives rise to characteristic symmetric and asymmetric C-H stretching and bending vibrations. Vibrations associated with the coupled triazole and pyrimidine rings (ring stretching, scissoring, etc.) produce a complex fingerprint region below 1400 cm⁻¹. nih.gov

Table 2: Characteristic FT-IR Bands for Triazolopyrimidine Derivatives

Wavenumber (cm⁻¹) Assignment Source
3124–3061 Aromatic C-H stretching bohrium.com
1691 C=O stretching (for carboxylate derivatives) nih.gov
1640 C=N stretching nih.gov
1571, 1421 C=C ring stretching researchgate.net
1420 δ(N–H⋯N) in-plane bending (for amino derivatives) nih.gov

Note: This data is compiled from various substituted triazolopyrimidine compounds as specific data for the title compound was not fully available.

FT-Raman Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. For triazolopyrimidine systems, the Raman spectrum is particularly useful for observing the symmetric vibrations of the heterocyclic rings. The C-H stretching modes appear strongly, similar to their IR counterparts. The ring stretching modes, which are often weak in the IR spectrum, can be prominent in the Raman spectrum. nih.gov

Table 3: Characteristic FT-Raman Shifts for Triazolopyrimidine Derivatives

Wavenumber (cm⁻¹) Assignment Source
1423 δ(N–H⋯N) in-plane bending (for amino derivatives) nih.gov
430 Ring wagging mode nih.gov

Note: This data is based on a related triazolopyridine derivative and serves as a representative example.

Computational Analysis of Vibrational Spectra (e.g., PED Calculations)

To achieve an unambiguous assignment of the vibrational modes observed in FT-IR and FT-Raman spectra, computational methods such as Density Functional Theory (DFT) are frequently employed. researchgate.netnih.gov By calculating the theoretical vibrational frequencies and intensities, a simulated spectrum can be generated and compared to the experimental one.

A key component of this analysis is the Potential Energy Distribution (PED) calculation. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows researchers to definitively label complex vibrational bands that arise from the coupling of multiple motions, which is common in fused heterocyclic systems like 3-Methyl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine. nih.gov For instance, a band in the fingerprint region might be assigned through PED as being composed of 60% C-C stretch, 30% C-N stretch, and 10% C-H in-plane bending, providing a precise description of the molecular motion. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net For the nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine scaffold, crystallographic studies reveal a planar, fused-ring system. mdpi.comjyu.fi

Studies on closely related compounds have shown that they often crystallize in monoclinic or triclinic systems. mdpi.comnih.gov For example, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was found to crystallize in the triclinic P-1 space group. mdpi.comjyu.fi The crystal packing is typically stabilized by a network of intermolecular interactions, including hydrogen bonds (if suitable donors/acceptors are present) and π–π stacking interactions between the aromatic heterocyclic rings. nih.gov The centroid-to-centroid distance for such π–π stacking is often observed to be around 3.7-3.8 Å. nih.gov

Table 4: Representative Crystallographic Data for a Fused 1,2,4-Triazolo Derivative

Parameter Value Source
Crystal System Triclinic mdpi.com
Space Group P-1 mdpi.com
a (Å) 5.9308(2) mdpi.com
b (Å) 10.9695(3) mdpi.com
c (Å) 14.7966(4) mdpi.com
α (°) 100.5010(10) mdpi.com
β (°) 98.6180(10) mdpi.com
γ (°) 103.8180(10) mdpi.com

This data is for the related compound 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and is presented to illustrate the typical crystallographic parameters for this class of heterocycles.

Comparison of Experimental and Theoretically Derived Geometries

A detailed comparison between experimental geometric parameters, typically obtained from single-crystal X-ray diffraction, and theoretical values from methods like Density Functional Theory (DFT), is crucial for validating computational models and understanding the molecule's solid-state conformation versus its idealized gas-phase structure.

Discrepancies between experimental and theoretical values can arise from intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which are not accounted for in gas-phase theoretical calculations of a single molecule. nih.gov For example, the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine shows that molecules are linked via N–H⋯N hydrogen bonds, influencing their arrangement. nih.gov

Below is a representative table comparing experimental bond lengths and angles for a related triazolopyridine compound with theoretically calculated values for a triazolopyrimidine derivative. This illustrates the typical level of concordance between the two methods.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for Related Triazolo Compounds Experimental data is for a substituted mdpi.commdpi.comjchemrev.comtriazolo[4,3-a]pyridine derivative. mdpi.com Theoretical data is based on DFT calculations for related triazolopyrimidine systems. jchemrev.com

ParameterBond/AngleExperimental Value (Å or °)Theoretical Value (Å or °)
Bond LengthN1-N21.381.37
N2-C31.311.30
C3-N41.371.36
C8-N11.391.38
Bond AngleN2-C3-N4110.5111.0
N1-N2-C3104.2104.5
C3-N4-C5106.8107.0

Note: Atom numbering may vary between different reported structures. The table presents a generalized comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The mdpi.commdpi.comjchemrev.comtriazolo[4,3-a]pyrimidine system, being an aromatic heterocyclic scaffold, is expected to exhibit characteristic π → π* transitions.

Studies on related 1,2,4-triazole (B32235) compounds show absorption bands in the UV region, typically between 200 and 240 nm. researchgate.net For instance, the gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.net The exact position and intensity of these absorption bands for 3-Methyl- mdpi.commdpi.comjchemrev.comtriazolo[4,3-a]pyrimidine would be influenced by the fused pyrimidine ring and the methyl substituent. While specific experimental spectra for the title compound are not detailed in the available literature, theoretical calculations on related structures can predict these electronic transitions. scholaris.ca

Luminescence (fluorescence or phosphorescence) in such heterocyclic systems is sensitive to structural rigidity and the nature of the lowest excited states. There is limited specific information on the luminescence of 3-Methyl- mdpi.commdpi.comjchemrev.comtriazolo[4,3-a]pyrimidine. However, research on other fused N-heterocycles, like pyrazolo[3,4-d] mdpi.commdpi.comnih.govtriazoles, indicates that they are often weakly fluorescent in solution but can exhibit a significant increase in luminescence upon protonation or when aggregation-induced emission occurs. scholaris.ca These compounds typically show weak blue-green emissions. scholaris.ca It is plausible that 3-Methyl- mdpi.commdpi.comjchemrev.comtriazolo[4,3-a]pyrimidine could exhibit similar pH-dependent or aggregation-state-dependent luminescent properties.

Table 2: Photophysical Data for a Related Fused N-Heterocycle System Data based on studies of luminescent pyrazolo[3,4-d] mdpi.commdpi.comnih.govtriazoles, providing a conceptual framework. scholaris.ca

Compound TypeAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
Neutral Fused N-Heterocycle~300-350~450-500Low (<0.05)
Protonated Fused N-Heterocycle~310-360~400-450Moderate (>0.10)

This data suggests that the electronic environment of the triazole ring system is highly sensitive to external factors, a characteristic that could be exploited in the design of chemical sensors.

Computational and Theoretical Studies on 3 Methyl 1 2 3 Triazolo 4,3 a Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study triazolopyrimidine derivatives. jchemrev.com It offers a balance between accuracy and computational cost for predicting molecular properties. Quantum mechanics calculations, including DFT, are employed to understand energy exchanges within molecules and to determine various geometrical and structural parameters such as bond lengths, bond angles, dipole moments, and total energies. jchemrev.com

Geometry optimization is a fundamental DFT procedure to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For the jchemrev.comjournalijar.comresearchgate.nettriazolo[4,3-a]pyrimidine system, DFT methods are used to calculate the ground state properties and optimized structures. journalijar.com The B3LYP functional combined with basis sets like 6-311+G(d,p) has been effectively used for this purpose. jchemrev.com The geometrical parameters obtained through these DFT calculations are often compared with experimental X-ray diffraction data, and they have been found to be in excellent agreement. jchemrev.comjchemrev.com

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. Molecular electrostatic potential (MEP) maps are generated to identify the electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.netaimspress.com For jchemrev.comjournalijar.comresearchgate.nettriazolo[4,3-a]pyrimidines, MEP analysis has shown that the system is stabilized by significant H•••N/N•••H interactions. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Triazolopyrimidine Core Structure (Note: This table presents typical data for the heterocyclic core, as specific experimental data for the 3-methyl derivative is not available in the provided sources.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
N1-N2 1.38 N2-N1-C9 105.0
N2-C3 1.31 N1-N2-C3 112.0
C3-N4 1.37 N2-C3-N4 108.0
N4-C9 1.39 C3-N4-C9 103.0
C5-C6 1.39 C5-C6-N7 123.0
C6-N7 1.33 C6-N7-C8 117.0
N7-C8 1.35 N7-C8-N4 125.0

DFT calculations are used to determine various energy values and thermodynamic parameters that describe the stability and reactivity of molecules. jchemrev.com Total electronic energies, relative energies between different isomers, and heats of formation are commonly computed. For instance, studies on the rearrangement of jchemrev.comjournalijar.comresearchgate.nettriazolo[4,3-a]pyrimidines to the more thermodynamically stable jchemrev.comjournalijar.comresearchgate.nettriazolo[1,5-a]pyrimidine isomers have been investigated using DFT at the B3LYP/6-31G(d,p) level. jchemrev.com These calculations revealed that the [1,5-a] isomer is more stable by approximately 60-62 kJ mol⁻¹. jchemrev.com Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be calculated to understand how temperature affects the stability and equilibrium of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). researchgate.net The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. aimspress.com A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, as it is easier to excite an electron from the ground state. scielo.org.mx

For triazolopyrimidine derivatives, HOMO and LUMO energies have been calculated using DFT methods like B3LYP with basis sets such as 6-311+G(d,p). jchemrev.comjchemrev.com These analyses help in understanding the charge transfer interactions within the molecule. The HOMO generally acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be derived to further quantify the molecule's reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Properties for a Substituted Triazolopyrimidine Derivative (Note: Data is illustrative based on findings for related compounds like 4-(5-methyl- jchemrev.comjournalijar.comresearchgate.nettriazolo[1,5-a]pyrimidine-7-yloxy) phthalonitrile. researchgate.net)

Property Value (eV)
EHOMO -4.236
ELUMO -2.154
Band Gap (ΔE) 2.082
Ionization Potential (I ≈ -EHOMO) 4.236
Electron Affinity (A ≈ -ELUMO) 2.154
Chemical Hardness (η) 1.041

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. It is a primary method for calculating and predicting spectroscopic properties, such as UV-visible absorption spectra. jchemrev.com By calculating the energies of electronic transitions, TD-DFT can predict the maximum absorption wavelength (λmax) and the intensity of these transitions (oscillator strengths). journalijar.com

Studies on triazolopyrimidine derivatives have utilized TD-DFT to explore their spectroscopic characteristics and to understand the influence of different solvents on the UV-vis spectra. jchemrev.com The theoretical spectra computed using TD-DFT methods have been shown to reproduce experimental observations with good accuracy, aiding in the assignment of electronic transitions. journalijar.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational dynamics and stability of molecules in different environments, such as in solution.

While specific MD simulation studies focused solely on 3-Methyl- jchemrev.comjournalijar.comresearchgate.nettriazolo[4,3-a]pyrimidine were not prominently found, this methodology is widely applied to similar heterocyclic systems to understand their interactions with biological targets. researchgate.net In a standard MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for the system. This allows researchers to observe how the molecule behaves over nanoseconds or microseconds, revealing stable conformations, flexibility, and potential binding modes with proteins or other macromolecules. Such simulations are crucial in drug design to assess the stability of ligand-receptor complexes. researchgate.net

Supervised Molecular Dynamics (SuMD)

Supervised Molecular Dynamics (SuMD) is an advanced simulation technique used to enhance the sampling of ligand-protein binding and unbinding events in a computationally efficient manner. While specific SuMD studies focusing solely on 3-Methyl- jchemrev.commdpi.comimist.matriazolo[4,3-a]pyrimidine were not identified in the reviewed literature, the technique has been successfully applied to structurally related heterocyclic systems, demonstrating its potential for analyzing this class of compounds.

For instance, SuMD simulations were employed to study the binding process of a series of antagonists based on the pyrazolo[4,3-e] jchemrev.commdpi.comimist.matriazolo[1,5-c]pyrimidine scaffold to adenosine (B11128) receptors. nih.govrsc.org These simulations confirmed that the preferred binding mode at a given receptor was driven by the nature and position of substituents on the core scaffold. nih.govrsc.org The method effectively captured the ligand's entry into the binding pocket and helped rationalize the compound's binding profile, showcasing how SuMD can elucidate the complex dynamics of ligand-receptor recognition for triazolopyrimidine derivatives. nih.govrsc.org

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. Numerous studies have employed molecular docking to investigate derivatives of the jchemrev.commdpi.comimist.matriazolo[4,3-a]pyrimidine scaffold and its isomers against various protein targets.

Docking studies on jchemrev.commdpi.comimist.matriazolo[4,3-a]pyrimidine derivatives and their isomers have revealed key interactions with the active sites of several important protein targets. These interactions are fundamental to their biological activity and are typically dominated by hydrogen bonds and hydrophobic contacts.

For example, docking of novel pyrazolo[4,3-e] jchemrev.commdpi.comimist.matriazolopyrimidine derivatives into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) suggested a strong binding interaction, which was consistent with observed in vitro anticancer activity. nih.gov Similarly, when a series of jchemrev.commdpi.comimist.matriazolo[1,5-a]pyrimidine derivatives were docked into the active site of DNA Gyrase, a key bacterial enzyme, the analysis revealed a binding mode and docking scores comparable to the known inhibitor ciprofloxacin. researchgate.net In another study, docking simulations were used to rationalize the binding of triazolopyrimidine derivatives to the Embryonic Ectoderm Development (EED) protein, a component of the Polycomb Repressive Complex 2 (PRC2), highlighting how specific substituents influence binding affinity and mode. nih.gov

These studies collectively show that the triazolopyrimidine core acts as a versatile scaffold for establishing critical interactions with protein targets. The nitrogen atoms of the fused heterocyclic system frequently act as hydrogen bond acceptors, while the ring system itself provides a surface for hydrophobic and π-stacking interactions.

Table 1: Representative Protein Targets and Key Interactions for Triazolopyrimidine Scaffolds
Protein TargetPDB IDScaffold Isomer StudiedKey Interacting ResiduesInteraction TypesReference
Epidermal Growth Factor Receptor (EGFR)Not SpecifiedPyrazolo[4,3-e] jchemrev.commdpi.comimist.matriazolo[1,5-c]pyrimidineResidues in ATP binding siteHydrogen Bonding, Hydrophobic nih.gov
DNA Gyrase BNot Specified jchemrev.commdpi.comimist.maTriazolo[1,5-a]pyrimidineNot SpecifiedHydrogen Bonding, Hydrophobic researchgate.net
Embryonic Ectoderm Development (EED)Not SpecifiedTriazolopyrimidineNot SpecifiedHydrogen Bonding, Hydrophobic nih.gov
Adenosine A3 ReceptorNot SpecifiedPyrazolo[4,3-e] jchemrev.commdpi.comimist.matriazolo[1,5-c]pyrimidinePhe171, Glu172, Asn254Hydrogen Bonding, Hydrophobic nih.gov

A primary goal of molecular docking is to predict the binding conformation of a ligand and estimate its binding affinity, often expressed as a docking score or binding energy. For triazolopyrimidine derivatives, docking studies have successfully predicted binding modes that correlate well with experimental structure-activity relationship (SAR) data.

In the study of pyrazolo[4,3-e] jchemrev.commdpi.comimist.matriazolo[1,5-c]pyrimidine antagonists for adenosine receptors, computational studies predicted different binding modes (BM2 and BM3) depending on the receptor subtype and the ligand's substituents. nih.gov For instance, one derivative was predicted to interact with Phe171 and Asn254 in the hA1AR, providing a structural basis for its observed affinity. nih.gov The estimated binding affinity, often calculated in kcal/mol, helps to rank compounds and prioritize them for synthesis and biological testing. For example, docking of pyridopyrazolo-triazine derivatives against a target protein (PDB ID: 5IVE) yielded free binding energies ranging from -7.1 to -7.8 kcal/mol, indicating favorable interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure and physicochemical properties of a series of compounds to their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for activity.

While no QSAR studies were found specifically for 3-Methyl- jchemrev.commdpi.comimist.matriazolo[4,3-a]pyrimidine, research on related isomers highlights the applicability of this method. A 2D-QSAR study was conducted on a series of 31 compounds with the jchemrev.commdpi.comimist.matriazolo[1,5-a]pyrimidine core to model their anticancer activity. imist.ma Using Principal Component Analysis (PCA) and Multiple Linear Regression (MLR), a predictive model was developed. The statistical quality of the model was found to be robust, with a squared correlation coefficient (R²) of 0.78 and a cross-validated R² (Q²) of 0.7. imist.ma In another study on 125 analogues of jchemrev.commdpi.comimist.matriazolo[1,5-a]pyrimidin-7-amine, QSAR models for antimalarial activity against Plasmodium falciparum were developed using machine learning algorithms like Support Vector Regressor (SVR). mdpi.com The SVR model showed strong robustness and reliability, with an R² of 0.67. mdpi.com

These studies demonstrate that QSAR modeling can effectively capture the structural requirements for the biological activity of triazolopyrimidine derivatives, using descriptors related to properties like lipophilicity (slogP) and molecular shape (vsurf).

Table 2: Example of Statistical Parameters from a 2D-QSAR Model for Anticancer jchemrev.commdpi.comimist.maTriazolo[1,5-a]pyrimidines
ParameterValueDescription
0.78Squared correlation coefficient (goodness of fit)
R² adjusted0.73R² adjusted for the number of descriptors
Q² (LOO)0.70Cross-validated R² (predictive ability)
R² test0.76R² for the external test set

Data sourced from a 2D-QSAR study on anticancer triazolopyrimidines. imist.ma

Computational Analysis of Spectroscopic Data (e.g., PED, NBO Analysis)

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing and interpreting experimental spectroscopic data. Techniques like Potential Energy Distribution (PED) and Natural Bond Orbital (NBO) analysis provide deep insights into molecular structure and bonding.

Although a detailed spectroscopic analysis of 3-Methyl- jchemrev.commdpi.comimist.matriazolo[4,3-a]pyrimidine was not found, a comprehensive study on the closely related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine illustrates the approach. mdpi.com In that work, DFT calculations were used to compute the theoretical vibrational (FTIR and FT-Raman) spectra. PED analysis was then employed to assign the calculated vibrational frequencies to specific molecular motions, such as C-H stretching, N-H bending, and ring deformation modes, allowing for a definitive interpretation of the experimental spectra. mdpi.com

Conformational Analysis and Stability Studies

Theoretical calculations are crucial for studying the conformational preferences and relative stabilities of molecules, particularly for heterocyclic systems that can exist as different isomers or tautomers. The jchemrev.commdpi.comimist.matriazolo[4,3-a]pyrimidine system is known to be a kinetically favored product in some syntheses, which can undergo a Dimroth rearrangement to the thermodynamically more stable jchemrev.commdpi.comimist.matriazolo[1,5-a]pyrimidine isomer. jchemrev.comnih.gov

DFT calculations have been used to investigate this rearrangement. Studies have shown that the [1,5-a] isomer is thermodynamically more stable than the [4,3-a] isomer by a significant energy margin, estimated to be between 60 and 62 kJ/mol. jchemrev.com This energy difference is the driving force for the rearrangement. jchemrev.com Such computational studies involve optimizing the geometry of each isomer to find its lowest energy conformation and then comparing their total electronic energies. These analyses confirm the higher stability of the [1,5-a] scaffold, which is a critical consideration in the synthesis and chemical behavior of these compounds. jchemrev.com

Biological Activity and Mechanistic Insights in Vitro/in Vivo Pre Clinical of 3 Methyl 1 2 3 Triazolo 4,3 a Pyrimidine Derivatives

Antiproliferative and Antitumor Activities (In Vitro)

Derivatives of the 3-methyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine scaffold have consistently demonstrated significant antiproliferative and antitumor activities across a range of human cancer cell lines. nih.govnih.gov These compounds often serve as a core structure for the development of novel therapeutic candidates.

The antiproliferative effects of 3-methyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives have been evaluated against various human cancer cell lines, revealing both broad-spectrum activity and instances of cell line-specific potency.

One study reported the synthesis of a series of novel nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives and their evaluation against several cancer cell lines, including A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HeLa (human cervical carcinoma). nih.govnih.gov Among the synthesized compounds, a particularly promising derivative, 12e , exhibited significant cytotoxicity with IC50 values of 1.06 ± 0.16 µM against A549 cells, 1.23 ± 0.18 µM against MCF-7 cells, and 2.73 ± 0.33 µM against HeLa cells. nih.gov Another derivative, 17l , also showed excellent antiproliferative activities against these same cell lines, with IC50 values of 0.98 ± 0.08 µM (A549), 1.05 ± 0.17 µM (MCF-7), and 1.28 ± 0.25 µM (HeLa). nih.gov

Further research into a different series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives identified compound H12 as a potent antiproliferative agent. It displayed IC50 values of 9.47 µM against MGC-803 (human gastric cancer), 9.58 µM against HCT-116 (human colorectal carcinoma), and 13.1 µM against MCF-7 cells. mdpi.com In another study, a series of new nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives was synthesized, and two compounds, 4c and 4j , were found to be particularly active against the breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values of 17.83 µM and 19.73 µM, respectively. nih.gov

Additionally, a series of novel nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anti-tumor activities against HT-1080 (human fibrosarcoma) and Bel-7402 (human hepatoma) cell lines. nih.gov Among these, compound 19 showed the most potent activity, with IC50 values of 6.1 µM against HT-1080 and 12.3 µM against Bel-7402. nih.gov

These findings highlight the potential of the 3-methyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine scaffold as a source of potent and, in some cases, selective anticancer agents.

Table 1: Antiproliferative Activity of Selected 3-Methyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine Derivatives

Compound Cell Line IC50 (µM) Reference
12e A549 1.06 ± 0.16 nih.gov
MCF-7 1.23 ± 0.18 nih.gov
HeLa 2.73 ± 0.33 nih.gov
17l A549 0.98 ± 0.08 nih.gov
MCF-7 1.05 ± 0.17 nih.gov
HeLa 1.28 ± 0.25 nih.gov
H12 MGC-803 9.47 mdpi.com
HCT-116 9.58 mdpi.com
MCF-7 13.1 mdpi.com
4c MDA-MB-231 & MCF-7 17.83 nih.gov
4j MDA-MB-231 & MCF-7 19.73 nih.gov
19 HT-1080 6.1 nih.gov

The antiproliferative activities of 3-methyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives are commonly evaluated using in vitro assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a frequently employed method. nih.govnih.govnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

For instance, the cytotoxic effects of newly synthesized nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives on various cancer cell lines were determined using the MTT method. nih.govnih.gov This assay was also utilized to screen the anti-tumor activities of novel nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives against HT-1080 and Bel-7402 cancer cell lines. nih.gov In another study, the in vitro anti-proliferative activities of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) were assessed using the MTT method. nih.gov

To understand the mechanism by which 3-methyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives inhibit cell proliferation, researchers often perform cell cycle analysis using techniques like flow cytometry. This analysis reveals whether the compounds cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating.

For example, a study on a promising nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivative, 17l , demonstrated that it had a significant inhibitory effect on the growth of A549 cells in the G0/G1 phase. nih.gov Treatment with this compound led to an increase in the percentage of cells in the G0/G1 phase from 61.14% to 76.14%, indicating a block in cell cycle progression at this stage. nih.gov Similarly, another derivative, 12e , was found to arrest A549 cells in the G0/G1 phase. nih.gov In a different study, a nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivative, 4aa , was shown to block cell-cycle progression in a manner similar to the positive control, SGX-523. nih.gov

In addition to cell cycle arrest, many 3-methyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells.

The induction of apoptosis is often confirmed through various assays. For instance, the acridine (B1665455) orange (AO) single staining test demonstrated that compound 12e could significantly induce apoptosis in A549 cells. nih.gov Further analysis revealed that this compound induced late apoptosis in these cells. nih.gov Similarly, compound 17l was also found to induce late apoptosis in A549 cells. nih.gov Another study using flow cytometry showed that the derivative 4aa caused tumor cell apoptosis. nih.gov

Enzymatic Inhibition Studies

The anticancer effects of 3-methyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives are often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. Kinases, in particular, are a major focus of these studies.

Several derivatives of the nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine scaffold have been identified as potent inhibitors of key receptor tyrosine kinases, such as c-Met and VEGFR-2, which are often dysregulated in various cancers.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor cell proliferation, survival, invasion, and metastasis when overexpressed or mutated. cancer.gov A number of nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives have been designed and synthesized as c-Met inhibitors. For example, compound 12e demonstrated potent inhibitory activity against c-Met kinase with an IC50 value of 0.090 µM. nih.gov Another derivative, 17l , also exhibited excellent c-Met kinase inhibitory activity with an IC50 of 26.00 nM. nih.gov

Vascular endothelial growth factor receptor 2 (VEGFR-2) is another critical target in cancer therapy, as it plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govrsc.org Some nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives have been developed as dual inhibitors of both c-Met and VEGFR-2. Compound 17l , for instance, not only inhibited c-Met but also showed inhibitory activity against VEGFR-2 with an IC50 of 2.6 µM. nih.gov The dual inhibition of these pathways is a promising strategy to overcome drug resistance and enhance anticancer efficacy. nih.govrsc.org

Table 2: Kinase Inhibitory Activity of Selected 3-Methyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine Derivatives

Compound Target Kinase IC50 Reference
12e c-Met 0.090 µM nih.gov
17l c-Met 26.00 nM nih.gov

Cyclooxygenase (COX) Inhibition

Derivatives of the nih.govzsmu.edu.uanih.govtriazolo[4,3-a]pyrimidine scaffold have been investigated for their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The primary mode of action for traditional nonsteroidal anti-inflammatory drugs (tNSAIDs) is the nonselective inhibition of both COX-1 and COX-2 isoforms. nih.govacs.org While effective, this non-selectivity is associated with gastrointestinal toxicity due to COX-1 inhibition. nih.govacs.org Consequently, research has focused on developing selective COX-2 inhibitors to improve safety profiles. nih.gov

In this context, a series of diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids were synthesized and evaluated for their in vitro inhibitory activity against COX-1 and COX-2. nih.govacs.org Several of these compounds demonstrated significant potency and selectivity for COX-2. For instance, compounds 8b , 8m , and 8o showed higher potency and selectivity as COX-2 inhibitors when compared to the reference drug celecoxib. nih.govacs.org Specifically, compound 8o exhibited a COX-2 IC50 value of 10.50 μM and a selectivity index (SI) of 25, surpassing celecoxib's IC50 of 42 μM and SI of 8. nih.govacs.org The substitution pattern on the aryl rings attached to the triazolopyrimidine core was found to be crucial for this selective inhibition. Molecular docking studies suggested that these active hybrids bind within the COX-2 active site, accessing the selectivity side pocket in a manner similar to established selective inhibitors like rofecoxib (B1684582) and celecoxib. nih.gov

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Derivatives

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (SI) (COX-1/COX-2)
8b >200 15.20 13
8m >200 11.60 20
8o >200 10.50 25
Celecoxib (Reference) >200 42.00 8

Data sourced from ACS Omega. nih.govacs.org

Other Enzyme Targets (e.g., sEH, CDK2)

Beyond COX, derivatives of triazolopyrimidine and its isosteres have been explored as inhibitors of other clinically relevant enzymes, including soluble epoxide hydrolase (sEH) and cyclin-dependent kinase 2 (CDK2).

Soluble Epoxide Hydrolase (sEH) Inhibition The development of dual COX-2/sEH inhibitors is a contemporary strategy in medicinal chemistry aiming to create anti-inflammatory agents with cardioprotective properties. nih.govacs.org The same series of diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids that showed selective COX-2 inhibition were also tested for their activity against sEH. nih.gov The results indicated that these compounds possess potent sEH inhibitory activity, with IC50 values in the low nanomolar range. nih.gov Compounds 8b , 8m , and 8o were identified as the most potent dual COX-2/sEH inhibitors, with sEH IC50 values of 3.20 nM, 2.95 nM, and 2.20 nM, respectively. nih.gov This potency is comparable to that of AUDA, a known sEH inhibitor (IC50 = 1.2 nM), and significantly greater than that of Celecoxib (IC50 = 260 nM). nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govzsmu.edu.uanih.govtriazolo[1,5-c]pyrimidine scaffolds, which are bioisosteres of the purine (B94841) ring system found in ATP, have been utilized to design novel CDK2 inhibitors. nih.govnih.gov A series of new compounds based on these scaffolds were synthesized and evaluated for their enzymatic inhibitory activity against the CDK2/cyclin A complex. nih.gov Several derivatives exhibited potent inhibition, with IC50 values in the nanomolar range. Notably, compounds 13 , 14 , and 15 from this series demonstrated significant inhibitory activity, with IC50 values of 0.081 µM, 0.057 µM, and 0.119 µM, respectively, which were superior to the reference compound sorafenib (B1663141) (IC50 = 0.184 µM). nih.gov Molecular modeling confirmed that these compounds fit well into the ATP-binding site of CDK2, forming key hydrogen bond interactions with the hinge region residue Leu83. nih.gov

Table 2: Inhibitory Activity Against sEH and CDK2

Compound Series Target Enzyme Representative Compounds IC50
Diaryl-1,2,4-triazolo[3,4-a]pyrimidines sEH 8b 3.20 nM
8m 2.95 nM
8o 2.20 nM
Pyrazolo[4,3-e] nih.govzsmu.edu.uanih.govtriazolo[1,5-c]pyrimidines CDK2/cyclin A 13 0.081 µM
14 0.057 µM
15 0.119 µM

Data sourced from ACS Omega and Molecules. nih.govnih.gov

Antimicrobial Activities (In Vitro)

The fused nih.govzsmu.edu.uanih.govtriazolo[4,3-a]pyrimidine ring system is a privileged scaffold in the search for new antimicrobial agents. Its structural similarity to purine bases suggests it could interfere with essential biochemical processes in microbes. nih.gov Derivatives have shown a broad spectrum of activity, and research continues to explore their potential against various pathogens. nih.govnih.gov

Numerous studies have confirmed the antibacterial potential of nih.govzsmu.edu.uanih.govtriazolo[4,3-a]pyrimidine derivatives and their analogs against a range of bacterial strains. A series of novel triazolo[4,3-a]pyrazine derivatives were evaluated for in vitro antibacterial activity, with some compounds showing moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.govresearchgate.net Compound 2e from this series was particularly effective, with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the reference drug ampicillin. nih.govresearchgate.net

Similarly, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based compounds were tested against two Gram-positive (S. aureus, B. subtilis) and two Gram-negative (E. coli, P. aeruginosa) bacteria. acs.org Several of these compounds, specifically 9d , 9n , 9o , and 9p , exhibited promising results when compared to ciprofloxacin. acs.org The mechanism for some triazolopyrimidine analogs is believed to involve the inhibition of cell-wall biosynthesis or the targeting of bacterial DNA gyrase. nih.govacs.org In silico studies have also suggested that hybrids of 1,2,4-triazole-3(2H)-thiol with a pyrimidine (B1678525) fragment show promise, particularly against Gram-negative bacteria like E. coli and P. aeruginosa. zsmu.edu.ua

The 1,2,4-triazole (B32235) core is a well-established pharmacophore in many commercial antifungal drugs. nih.gov Fused systems like triazolopyrimidines have also been investigated for their fungicidal properties. A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were screened for their effectiveness against fungal pathogens. acs.org Compounds 9d , 9n , 9o , and 9p demonstrated significant activity against Aspergillus flavus and Candida albicans when compared to the standard drug fluconazole. acs.org

In another study, novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety were synthesized and evaluated for their in vitro antifungal activity against Rhizoctonia solani. sigmaaldrich.com One compound, 8r , was found to have the highest activity with an EC50 value of 6.57 µg/mL. sigmaaldrich.com Further structural optimization based on these findings led to the design of compound 9j , which showed even greater potency (EC50 = 3.34 µg/mL). sigmaaldrich.com Additionally, a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives showed notable activity against several species of Botrytis cinerea. frontiersin.org

The antibacterial and antifungal efficacy of nih.govzsmu.edu.uanih.govtriazolo[4,3-a]pyrimidine derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

For antibacterial activity, a study on triazolo[4,3-a]pyrazine derivatives found that compound 2e had an MIC of 32 μg/mL against S. aureus and 16 μg/mL against E. coli. nih.govresearchgate.net Other compounds in the same series showed MICs ranging from 32 to 256 μg/mL. nih.gov In a different study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives, several compounds showed high activity against both Gram-positive and Gram-negative bacteria, with MIC values reported to be in the range of 0.25–2.0 μg/mL. nih.gov Another set of 1,2,4-triazolo[1,5-a]pyrimidine derivatives (9d, 9n, 9o, 9p ) showed potent activity against a panel of bacteria and fungi, with specific MIC values detailed in the table below. acs.org

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Triazolopyrimidine Derivatives (μg/mL)

Compound S. aureus B. subtilis E. coli P. aeruginosa A. flavus C. albicans
9d 1.95 3.90 3.90 7.81 3.90 1.95
9n 0.97 1.95 1.95 3.90 1.95 0.97
9o 0.48 0.97 0.97 1.95 0.97 0.48
9p 0.24 0.48 0.48 0.97 0.48 0.24
Ciprofloxacin (Ref.) 1.95 0.97 1.95 3.90 - -
Fluconazole (Ref.) - - - - 7.81 3.90

Data sourced from ACS Omega. acs.org

Anti-inflammatory and Analgesic Activities (In Vivo Models)

The in vitro enzymatic inhibition observed with nih.govzsmu.edu.uanih.govtriazolo[4,3-a]pyrimidine derivatives translates to significant anti-inflammatory and analgesic effects in preclinical in vivo models. The dual COX-2/sEH inhibitory diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids (8b, 8m, 8o ) were shown to be highly effective as analgesic and anti-inflammatory agents in such models. nih.gov

In a study evaluating various fused triazolo- and tetrazolopyrimidine derivatives, several compounds demonstrated potent anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov For instance, after one hour, compounds 2 , 3 , 6 , 9 , and 10 produced significant inhibition of edema (42.3%, 37.2%, 34.5%, 31.2%, and 39.1% respectively), which was comparable to the reference drug indomethacin (B1671933) (44.7%). nih.gov The structure-activity relationship suggested that the presence of electron-donating groups on the pyrimidine ring enhanced this activity. nih.gov

The analgesic potential of 1,2,4-triazole derivatives clubbed with pyrimidine and other heterocycles has also been confirmed. nih.gov Using the acetic acid-induced writhing test in mice, a standard model for peripheral analgesic activity, numerous derivatives showed a significant reduction in the number of writhes compared to control groups. nih.gov Another common model, the hot plate test, which assesses central analgesic effects, also revealed the potential of these compounds. nih.gov The combination of pyrazole (B372694) and 1,2,4-triazole structures has been shown to produce compounds with significant antinociceptive activity in both acetic acid-induced writhing and formalin-induced pain models. zsmu.edu.ua

Table 4: In Vivo Anti-inflammatory Activity of Fused Pyrimidine Derivatives

Compound Anti-inflammatory Activity (% Edema Inhibition after 1 hr)
2 42.3 ± 1.1
3 37.2 ± 1.3
6 34.5 ± 1.2
9 31.2 ± 1.2
10 39.1 ± 1.5
Indomethacin (Reference) 44.7 ± 1.2

Data represents the percentage inhibition of edema in the carrageenan-induced rat paw edema model. Sourced from Molecules. nih.gov

Structure Activity Relationship Sar Studies of 3 Methyl 1 2 3 Triazolo 4,3 a Pyrimidine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological profile of 3-methyl- nih.govacs.orgacs.orgtriazolo[4,3-a]pyrimidine derivatives is highly sensitive to the nature and position of various substituents on the core structure. Research has systematically explored these modifications to build a comprehensive understanding of the SAR for this class of compounds.

The methyl group, particularly at the 3-position of the triazolopyrimidine core, is a defining feature of this compound class. However, additional methyl substitutions on the core or on appended moieties can significantly modulate activity. For instance, in a series of nih.govacs.orgacs.orgtriazolo[4,3-a]pyrazine derivatives, which are structurally related to the pyrimidine (B1678525) series, compounds with a methyl substitution at certain positions demonstrated higher antiproliferative activity against several tumor cell lines when compared to their unsubstituted counterparts. nih.gov

In other related heterocyclic systems, such as 1-(5,6-dihydro- nih.govacs.orgacs.orgtriazolo[4,3-a]pyrazin-7(8H)-yl)methanones, the introduction of methyl groups led to potent antagonists of the P2X7 receptor. nih.gov Studies on nih.govacs.orgacs.orgtriazolo[1,5-a]pyrimidines, an isomeric form, have shown that methylation can occur on the nitrogen atom of the triazole ring, forming quaternary salts, which alters the electronic and steric properties of the molecule. iaea.org Furthermore, the presence of a methyl group on a thiazole (B1198619) ring attached to the main scaffold has been shown to be beneficial for activity in certain contexts. nih.govacs.org

The introduction of halogen atoms (fluorine, chlorine, bromine) is a common strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate physicochemical properties like lipophilicity. For triazolopyrimidine derivatives, halogenation has proven to be a particularly effective strategy.

Studies have shown that the introduction of a fluorine atom on a phenoxy group attached to the core scaffold is favorable for antiproliferative activity. nih.gov Specifically, in a series of anticancer agents based on the isomeric nih.govacs.orgacs.orgtriazolo[1,5-a]pyrimidine scaffold, the presence of two fluoro atoms at the ortho-positions of a phenyl ring substituent was deemed necessary for optimal activity. acs.org The introduction of a 4-fluoro-3-(trifluoromethyl)phenylamino group at the C-7 position also significantly increased anti-tumor activity in another series. mdpi.com

Chlorine substitution has also been explored. Derivatives bearing a 4-chlorophenyl group have been synthesized and evaluated, demonstrating the viability of chloro-substitutions in generating active compounds. nih.govacs.org Furthermore, in a series of dual MMP-10/13 inhibitors with a triazolopyrimidine core, a p-bromophenyl derivative was identified as the most potent MMP-10 inhibitor, with an IC₅₀ value of 24 nM and exhibiting significant selectivity over other matrix metalloproteinases. nih.gov

The data clearly indicates that both the type of halogen and its position are critical determinants of biological activity.

Table 1: Effect of Halogenation on Biological Activity

Compound SeriesHalogen SubstitutionEffect on ActivityReference
nih.govacs.orgacs.orgtriazolo[4,3-a]pyrazine derivativesFluorine on phenoxy groupFavorable for antiproliferative activity nih.gov
nih.govacs.orgacs.orgtriazolo[1,5-a]pyrimidine anticancer agentsTwo ortho-fluoro atoms on phenyl ringNecessary for optimal activity acs.org
MMP-10/13 inhibitorsp-bromophenyl groupHighest MMP-10 inhibition (IC₅₀ = 24 nM) nih.gov
c-Met inhibitors4-Chlorophenyl groupContributed to cytotoxic activity nih.govacs.org

The incorporation of various aromatic and heterocyclic rings is a key diversification point in the SAR of 3-methyl- nih.govacs.orgacs.orgtriazolo[4,3-a]pyrimidine derivatives. These moieties can form crucial interactions with biological targets, such as pi-stacking, hydrogen bonding, and hydrophobic interactions.

A study on c-Met inhibitors revealed that the introduction of a 5-methylthiazole (B1295346) fragment was beneficial for activity. nih.gov In the same study, comparing different aromatic substituents on the thiazole group showed that a 2-pyridyl group conferred stronger cytotoxicity than benzene, 3-pyridyl, or 4-pyridyl groups. nih.govacs.org This highlights the importance of the nitrogen atom's position within the heterocyclic ring for optimal target engagement.

In another series of anti-tumor agents, the side-chain at the C-2 position was modified with a furylmethyl moiety. mdpi.com Substitutions on this furan (B31954) ring, such as piperidinyl, pyrrolidinyl, and diethylamino groups, led to better anti-tumor activity, whereas morpholino and 4-methylpiperizinyl groups resulted in a significant decrease in potency. mdpi.com This suggests that the nature of the heterocyclic amine attached to the furan ring plays a critical role in the observed activity.

Furthermore, research into MMP inhibitors showed that a p-methoxy derivative was the most potent MMP-13 inhibitor in its series, demonstrating how simple aromatic substitutions can fine-tune selectivity and potency. nih.gov

Table 2: Impact of Aromatic and Heterocyclic Moieties on Activity

Appended MoietySubstitutionObserved EffectReference
Thiazole2-PyridylStronger cytotoxicity compared to phenyl or other pyridyl isomers nih.govacs.org
Thiazole5-Methyl groupBeneficial for activity nih.gov
Furan side-chainPiperidinyl, PyrrolidinylBetter anti-tumor activity mdpi.com
Morpholino, 4-MethylpiperizinylDrastic decrease in anti-tumor potency mdpi.com
Phenylp-Methoxy groupMost potent MMP-13 inhibitor in the series nih.gov

Pharmacophore Identification and Design Principles

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the triazolopyrimidine class, several key pharmacophoric features have been identified. The nih.govacs.orgacs.orgtriazolo[4,3-a]pyrazine core itself has been described as an active pharmacophore, indicating its fundamental role in improving the anti-tumor effect of target compounds. nih.gov

The triazolopyrimidine scaffold is often considered a bioisostere of purines, allowing it to interact with targets that naturally bind purine-containing ligands, such as kinases. nih.gov This design principle has been successfully applied in developing inhibitors for various enzymes. The combination of the pyrimidine skeleton and a sulfur atom linked to a 1,2,4-triazole (B32235) has also been identified as a critical pharmacophore fragment, contributing to the antioxidant activity of certain derivatives. sciforum.net

Design principles often involve molecular hybridization, where the triazolopyrimidine core is combined with other known pharmacophores. For instance, linking the scaffold to moieties known to interact with specific receptors, like adenosine (B11128) receptors, has led to the development of potent antagonists. nih.gov

Conformational Requirements for Optimal Activity

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. While detailed conformational analysis for the 3-methyl- nih.govacs.orgacs.orgtriazolo[4,3-a]pyrimidine core is specific to each derivative and its target, studies of related structures provide valuable insights.

For a series of triazolopyrimidines acting as tubulin inhibitors, a clear SAR requirement was established, implying a specific conformational arrangement is necessary for high potency. acs.org This suggests that for optimal activity, the substituents must orient themselves in a precise manner to engage with key residues in the target's binding site.

Ligand Efficiency and Lipophilicity Considerations in SAR

In modern drug discovery, SAR is increasingly analyzed through metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). LE relates the potency of a compound to its size (number of heavy atoms), while LipE relates potency to its lipophilicity (logP). These metrics help identify compounds that achieve high potency without becoming excessively large or greasy, which can lead to poor pharmacokinetic properties.

It has been reported that for a promising drug candidate, a LipE greater than 5 combined with a clogP value between 2 and 3 is often considered optimal. acs.orgnih.gov While specific LE and LipE values for 3-methyl- nih.govacs.orgacs.orgtriazolo[4,3-a]pyrimidine derivatives are not extensively documented in the public domain, the principles are widely applied in their design. For example, in the development of P-glycoprotein inhibitors, it was noted that activity often increases with the size of the molecule, leading to a drop in ligand efficiency for larger compounds. acs.orgnih.gov

Quantitative structure-activity relationship (QSAR) models for related nih.govacs.orgacs.orgtriazolo[1,5-a]pyrimidine analogs have identified lipophilicity (slogP) as a significant variable in predicting biological activity, confirming the importance of this property in the SAR of this compound class. mdpi.com The goal for medicinal chemists is to optimize substitutions on the 3-methyl- nih.govacs.orgacs.orgtriazolo[4,3-a]pyrimidine scaffold to maximize potency (and thus LE and LipE) while maintaining drug-like physicochemical properties.

Emerging Applications of 3 Methyl 1 2 3 Triazolo 4,3 a Pyrimidine in Non Medicinal Fields

Application as Fluorescent Probes

The inherent photophysical properties of the triazolopyrimidine scaffold make it a promising candidate for the development of fluorescent materials. While direct studies on the fluorescence of 3-Methyl- frontiersin.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine are not extensively documented, research on analogous structures provides strong evidence for its potential in this area. For instance, derivatives of the isomeric frontiersin.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine are noted for their high fluorescence quantum yields. researchgate.net These have been successfully utilized in the fabrication of solution-processed organic light-emitting diodes (OLEDs) and as selective fluorescent probes for the detection of metal ions such as Fe³⁺. researchgate.netnih.gov

The luminescence of these compounds is attributed to the π-conjugated system of the fused heterocyclic rings. A study on 1,2,4-triazolo[4,3-a]pyridin-3-amine, a structurally similar compound, detailed its absorption and luminescence spectra, indicating that the triazole and pyridine (B92270) rings both contribute to its optical properties. frontiersin.org This suggests that the 3-Methyl- frontiersin.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine core likely possesses similar capabilities. The development of derivatives of this compound could lead to novel fluorescent probes for various analytical applications, including environmental monitoring and bio-imaging. The ability to tune the photophysical properties by introducing different functional groups to the core structure is a key area for future research.

Use as Structural Units in Polymeric Materials

The incorporation of heterocyclic moieties into polymer backbones can impart unique thermal, optical, and electronic properties to the resulting materials. The 1,2,4-triazole (B32235) ring, a key component of 3-Methyl- frontiersin.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine, is known for its electron-deficient nature and has been investigated for its potential in creating functional polymers. arid.my While direct polymerization of 3-Methyl- frontiersin.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine has not been widely reported, the synthesis of polymers containing the related 1,2,4-triazole moiety has been achieved through various polymerization techniques. arid.my

Furthermore, some frontiersin.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives have found application in the field of photosensitive materials, highlighting the potential of the broader triazolopyrimidine class in polymer science. figshare.com The rigid, planar structure of the 3-Methyl- frontiersin.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine core could be exploited to create polymers with high thermal stability and specific liquid crystalline properties. Future research may focus on the synthesis of monomers derived from 3-Methyl- frontiersin.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine and their subsequent polymerization to explore the properties and potential applications of these novel materials in areas such as organic electronics and high-performance plastics.

Catalysis and Material Science Applications

The nitrogen atoms within the 3-Methyl- frontiersin.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine structure provide excellent coordination sites for metal ions, making it a valuable ligand in the field of catalysis and material science. The formation of metal complexes with triazolopyrimidine derivatives can lead to materials with interesting magnetic, luminescent, and catalytic properties. rsc.org

Recent studies have shown that Schiff base zinc(II) complexes supported on magnetite nanoparticles can effectively catalyze the synthesis of frontiersin.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines. nih.govrsc.orgrsc.org This highlights the role of metal complexes in facilitating the formation of the triazolopyrimidine core itself. Moreover, the ability of the triazole ring to act as a linking moiety has been utilized in the construction of metal-triazolate frameworks (METs), which are a class of metal-organic frameworks (MOFs). google.com These porous crystalline materials have potential applications in gas separation, ion-exchange, and catalysis. google.com

While specific research on the catalytic applications of 3-Methyl- frontiersin.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine is still in its early stages, the foundational knowledge from related compounds suggests significant potential. The development of catalysts incorporating this ligand could lead to novel and efficient catalytic systems for various organic transformations.

Agrochemical Development

The triazolopyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, with several commercial herbicides and fungicides based on this structure. researchgate.net These compounds often act by inhibiting key enzymes in weeds and fungi, such as acetolactate synthase (ALS). researchgate.net

Derivatives of the isomeric frontiersin.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine have demonstrated significant herbicidal activity against a range of broadleaf weeds. researchgate.net Similarly, various triazolopyrimidine derivatives have been shown to possess potent antifungal properties against economically important plant pathogens like Botrytis cinerea and Phytophthora infestans. frontiersin.orgresearchgate.netnih.gov

While extensive data on the specific agrochemical activity of 3-Methyl- frontiersin.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine is not yet available, the general biological activity of the triazolopyrimidine class strongly suggests its potential in this area. The synthesis and screening of derivatives of 3-Methyl- frontiersin.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine could lead to the discovery of new and effective agrochemicals with favorable environmental profiles. Research in this domain continues to explore the structure-activity relationships of these compounds to optimize their efficacy against target pests while minimizing impact on non-target organisms.

Advanced Analytical Methodologies for 3 Methyl 1 2 3 Triazolo 4,3 a Pyrimidine Research

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for the isolation and purification of 3-Methyl- nih.govconcawe.eunih.govtriazolo[4,3-a]pyrimidine from reaction mixtures and for its separation from potential impurities or byproducts. The choice of technique depends on the scale of the separation and the desired purity level.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of 3-Methyl- nih.govconcawe.eunih.govtriazolo[4,3-a]pyrimidine. Reversed-phase HPLC is commonly employed for pyrimidine (B1678525) derivatives, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.net The separation is typically achieved on C8 or C18 silica (B1680970) gel columns. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or buffer salts to improve peak shape and resolution. nih.govresearchgate.net A study on triazolopyrimidine sulfoanilide herbicides demonstrated the use of a C18 monolithic column with a mobile phase of acetonitrile, water, and formic acid, achieving rapid analysis. nih.gov For preparative HPLC, the conditions are scaled up from an analytical method to isolate larger quantities of the pure compound.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of 3-Methyl- nih.govconcawe.eunih.govtriazolo[4,3-a]pyrimidine. nih.gov It is also used to determine the appropriate solvent system for column chromatography. Silica gel F254 plates are commonly used, and the separated spots can be visualized under UV light. scilit.com

Gas Chromatography (GC) can be employed for the analysis of volatile derivatives or impurities related to 3-Methyl- nih.govconcawe.eunih.govtriazolo[4,3-a]pyrimidine. The technique separates compounds based on their boiling points and interactions with the stationary phase. A typical GC system consists of an injection port, a column housed in an oven, a carrier gas (like helium or nitrogen), and a detector. libretexts.org For N-heterocyclic compounds, columns with various polarities can be used, and detection is often performed using a nitrogen-phosphorus detector (NPD) for enhanced selectivity or a mass spectrometer. nih.govlibretexts.org

Interactive Data Table: Typical Chromatographic Conditions for Analysis of Related Triazolopyrimidine Compounds

ParameterHPLCGCTLC
Stationary Phase C18 or C8 silica gel nih.govresearchgate.netVarious polarity capillary columnsSilica gel F254 scilit.com
Mobile Phase/Carrier Gas Acetonitrile/Water with formic acid or buffer nih.govHelium or Nitrogen libretexts.orgDichloromethane/Methanol mixtures
Detection UV (e.g., 254 nm) nih.govFID, NPD, or MS nih.govUV light (254 nm)
Flow Rate/Elution 0.5 - 1.5 mL/min researchgate.net1-2 mL/minN/A
Temperature Ambient or controlled ovenTemperature programmed ovenAmbient

Quantitative Analytical Methods for Compound Purity and Concentration

Accurate determination of the purity and concentration of 3-Methyl- nih.govconcawe.eunih.govtriazolo[4,3-a]pyrimidine is crucial for interpreting research findings correctly.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. The technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known purity, the absolute purity of the target compound can be calculated. Key parameters for qNMR include selecting a suitable solvent that dissolves both the analyte and the internal standard, choosing non-overlapping signals for integration, and ensuring complete relaxation of the nuclei between pulses.

Interactive Data Table: Illustrative Example of Purity Determination by qNMR

ParameterValue
Analyte 3-Methyl- nih.govconcawe.eunih.govtriazolo[4,3-a]pyrimidine
Internal Standard (IS) Maleic Anhydride (B1165640)
Mass of Analyte (m_analyte) 15.0 mg
Mass of IS (m_IS) 10.0 mg
Purity of IS (P_IS) 99.8%
Molecular Weight of Analyte (MW_analyte) 134.14 g/mol
Molecular Weight of IS (MW_IS) 98.06 g/mol
Integral of Analyte Signal (I_analyte) 1.00
Integral of IS Signal (I_IS) 1.25
Number of Protons (Analyte Signal) 3 (for methyl group)
Number of Protons (IS Signal) 2
Calculated Purity (P_analyte) 98.5%

Formula for Calculation: P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

UV-Visible Spectrophotometry is a widely used, simple, and accessible method for determining the concentration of 3-Methyl- nih.govconcawe.eunih.govtriazolo[4,3-a]pyrimidine in solution. ej-eng.org The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. ej-eng.org To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The heterocyclic nature of 3-Methyl- nih.govconcawe.eunih.govtriazolo[4,3-a]pyrimidine, containing chromophoric and auxochromic groups, results in characteristic UV absorption spectra. nih.govdtic.mil

Hyphenated Techniques in Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the structural elucidation of 3-Methyl- nih.govconcawe.eunih.govtriazolo[4,3-a]pyrimidine and the identification of its impurities or metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of complex mixtures. LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and structural analysis. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of polar and thermally labile molecules like many heterocyclic compounds. nih.gov By analyzing the fragmentation patterns of the parent ion in MS/MS experiments, it is possible to deduce the structure of unknown compounds, such as degradation products or metabolites. nih.gov A comprehensive analysis of purines and pyrimidines has been achieved using ion-pairing reversed-phase UPLC-MS/MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the components, which are then ionized, typically by electron ionization (EI), and detected by the mass spectrometer. libretexts.org EI often leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be compared to spectral libraries for compound identification. nih.gov This technique is particularly useful for impurity profiling, where it can identify and quantify trace-level impurities in the starting materials or final product. thermofisher.com High-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. thermofisher.com

Interactive Data Table: Hypothetical Mass Spectrometric Fragmentation of 3-Methyl- nih.govconcawe.eunih.govtriazolo[4,3-a]pyrimidine

m/z (Mass-to-Charge Ratio)Proposed FragmentPossible Origin of Fragment
135.06[M+H]⁺Protonated parent molecule
107.05[M+H - N₂]⁺Loss of a nitrogen molecule
94.06[M+H - CH₃CN]⁺Loss of acetonitrile from the pyrimidine ring
81.04[C₄H₃N₂]⁺Cleavage of the triazole ring
67.05[C₃H₃N₂]⁺Further fragmentation of the pyrimidine ring

Note: The fragmentation pattern is hypothetical and based on general fragmentation rules for similar heterocyclic systems. Actual fragmentation would need to be confirmed experimentally.

Future Perspectives and Research Challenges for 3 Methyl 1 2 3 Triazolo 4,3 a Pyrimidine

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of the researchgate.netjchemrev.comrsc.orgtriazolo[4,3-a]pyrimidine core is well-established, but future efforts will focus on optimizing these pathways for greater efficiency and environmental sustainability. Traditional methods often involve multi-step procedures, sometimes requiring harsh conditions or the use of hazardous reagents like phosphorus oxychloride. nih.gov

Future research aims to:

Develop one-pot reactions: Combining multiple synthetic steps into a single procedure reduces solvent waste, energy consumption, and purification efforts.

Utilize green chemistry principles: This includes the use of safer solvents (e.g., water or ethanol), catalyst-driven reactions to minimize stoichiometric waste, and solvent-free reaction conditions. rsc.org For instance, heating hydrazine (B178648) derivatives with appropriate reagents in absolute ethanol (B145695) is a common and relatively green approach. rsc.org

Explore microwave-assisted synthesis: This technology can dramatically reduce reaction times and improve yields.

Investigate Dimroth rearrangement: The conversion of researchgate.netjchemrev.comrsc.orgtriazolo[4,3-a]pyrimidines into their more thermodynamically stable researchgate.netjchemrev.comrsc.orgtriazolo[1,5-a]pyrimidine isomers is a known reaction. jchemrev.comnih.gov Future work could focus on controlling this rearrangement to selectively synthesize desired isomers or on developing novel derivatives from the rearranged scaffold.

A summary of common synthetic strategies for related scaffolds is presented below.

Synthetic Strategy Description Key Reagents/Conditions Reference
CyclocondensationReaction of a hydrazinyl-pyrimidine with a 1,3-dicarbonyl compound or its equivalent.Hydrazine derivatives, β-keto esters, acetic acid. jchemrev.com
Oxidative CyclizationIntramolecular cyclization of a pyrimidinyl-hydrazine derivative.Ferric chloride in ethanol. rsc.org
Multi-component ReactionsCombining three or more reactants in a single step to build the heterocyclic core.Aromatic aldehydes, hydrazine hydrate, chloropyridazine derivatives. rsc.org

Exploration of New Biological Targets and Mechanisms of Action

Derivatives of the researchgate.netjchemrev.comrsc.orgtriazolopyrimidine scaffold have been investigated for a wide range of biological activities, primarily as kinase inhibitors in cancer therapy and as antimicrobial agents. A significant future direction is the identification of novel biological targets and the elucidation of their mechanisms of action.

Anticancer Targets: Research has successfully developed derivatives that act as potent inhibitors of key oncogenic kinases. For example, derivatives of the related researchgate.netjchemrev.comrsc.orgtriazolo[4,3-a]pyrazine core have shown dual inhibitory activity against c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis. nih.gov Other explored targets include Pim-1 kinase, a serine/threonine kinase involved in cell survival, and Cyclin-Dependent Kinase 2 (CDK2), which regulates cell cycle progression. rsc.orgrsc.org Future work will likely expand to other kinase families and explore non-kinase targets involved in cancer progression.

Antimicrobial Targets: The scaffold has shown promise in developing new antibacterial agents. Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with potential mechanisms involving the inhibition of essential bacterial enzymes like DNA gyrase. researchgate.netnih.gov The ability of these compounds to destroy bacterial cell membrane structures is another avenue of investigation. nih.gov

Other Therapeutic Areas: The structural versatility of the scaffold makes it suitable for exploring other therapeutic applications, such as antiviral, anti-inflammatory, and neuroprotective agents. rsc.org

The table below summarizes key biological targets investigated for triazolopyrimidine derivatives.

Biological Target Therapeutic Area Mechanism of Action Example Derivative Class Reference
c-Met / VEGFR-2AnticancerDual kinase inhibition, blocking angiogenesis and cell proliferation. researchgate.netjchemrev.comrsc.orgtriazolo[4,3-a]pyrazine derivatives nih.gov
c-Met / Pim-1AnticancerDual kinase inhibition, inducing apoptosis and cell cycle arrest. researchgate.netjchemrev.comrsc.orgtriazolo[4,3-b]pyridazine derivatives rsc.org
CDK2 / Cyclin A2AnticancerKinase inhibition, leading to cell cycle arrest and apoptosis.Pyrazolo[4,3-e] researchgate.netjchemrev.comrsc.orgtriazolo[1,5-c]pyrimidine derivatives rsc.org
DNA GyraseAntibacterialEnzyme inhibition, preventing bacterial DNA replication. researchgate.netjchemrev.comrsc.orgtriazolo[4,3-a]pyrazine derivatives researchgate.netnih.gov
ERK Signaling PathwayAnticancerSuppression of phosphorylation cascade (c-Raf, MEK1/2, ERK1/2). researchgate.netjchemrev.comrsc.orgtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives mdpi.com

Integration of Advanced Computational Methods in Drug Design and Discovery

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For the 3-Methyl- researchgate.netjchemrev.comrsc.orgtriazolo[4,3-a]pyrimidine scaffold, these methods are crucial for designing new derivatives with enhanced potency and selectivity.

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target protein. It is widely used to screen virtual libraries of compounds and to understand how modifications to the scaffold will affect binding affinity. researchgate.netnih.gov Docking studies have been instrumental in rationalizing the activity of derivatives as c-Met, VEGFR-2, and CDK2 inhibitors. rsc.orgnih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of the molecules, such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This information helps in assessing the molecule's stability, reactivity, and potential for intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding mode predicted by docking. nih.gov

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. rsc.org

Computational Method Application in Drug Design Reference
Molecular DockingPredicts binding modes and affinity to biological targets (e.g., kinases, DNA gyrase). researchgate.netrsc.orgnih.gov
Density Functional Theory (DFT)Calculates molecular structure, stability, and electronic properties (HOMO/LUMO). researchgate.netjchemrev.com
Molecular Dynamics (MD)Simulates the dynamic stability of the ligand-receptor complex. nih.gov
In Silico ADMETPredicts pharmacokinetic and drug-likeness properties. rsc.org

Investigation of Materials Science and Agrochemistry Applications

While the primary focus has been on medicinal chemistry, the unique electronic and structural properties of the researchgate.netjchemrev.comrsc.orgtriazolo[4,3-a]pyrimidine core suggest potential applications in other fields.

Materials Science: The planar structure and delocalized π-electron system of the heterocyclic core are characteristic of organic semiconductors. researchgate.net Future research could explore the synthesis of polymers or crystalline materials based on this scaffold for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). The strong orbital interactions and electron delocalization indicated by computational studies support this potential. researchgate.net

Agrochemistry: Fused heterocyclic compounds are a staple in the development of modern pesticides and herbicides. The development of phosphonate (B1237965) derivatives of the related researchgate.netjchemrev.comrsc.orgtriazolo[1,5-a]pyrimidine scaffold points towards potential applications in agrochemistry. capes.gov.br Future work could involve designing and screening derivatives for herbicidal, fungicidal, or insecticidal activity, leveraging the known biological activity of the core scaffold against various enzymes that may have orthologs in plants or fungi.

Addressing Challenges in Specificity and Selectivity of Derivatives

A major challenge in drug development, particularly in kinase inhibitor design, is achieving target specificity. The human kinome has over 500 members, many with highly similar ATP-binding sites.

Off-Target Effects: A lack of selectivity can lead to a drug molecule inhibiting unintended kinases, resulting in toxicity and side effects. Future design strategies must focus on exploiting subtle differences in the target's binding site compared to other kinases.

Single vs. Dual-Target Inhibition: While high selectivity is often desired, single-target agents can be susceptible to drug resistance. nih.gov The development of dual- or multi-target inhibitors, such as the dual c-Met/VEGFR-2 inhibitors, is a promising strategy to overcome this. nih.gov However, designing these molecules requires a sophisticated balance of activity at multiple targets without engaging a wider, undesirable set of off-targets.

Structure-Based Design: The integration of high-resolution crystal structures of target proteins with computational modeling will be essential. This allows for the rational design of substituents on the 3-Methyl- researchgate.netjchemrev.comrsc.orgtriazolo[4,3-a]pyrimidine scaffold that form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the intended target, thereby enhancing selectivity.

Q & A

Q. What are the primary synthetic routes for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine and its derivatives?

The two main approaches involve:

  • Route 1: Starting from 2-hydrazinopyrimidines, which undergo acid-catalyzed cyclization (Method A) or oxidation of hydrazones (Method B). For example, Method B uses iodobenzene diacetate (IBD) in dichloromethane to oxidize hydrazones derived from pyrazole-4-carboxaldehydes .
  • Route 2: Reacting 3-amino-[1,2,4]triazoles with 1,3-difunctional reagents (e.g., malonic acid derivatives or α,β-unsaturated ketones). Yields typically exceed 70% under optimized conditions . Table 1: Key Synthetic Routes
Starting MaterialReagent/ConditionProductYield (%)Reference
2-HydrazinopyrimidineAcid chloride (Method A)Triazolopyrimidine65–85
3-Amino-triazoleDimethyl acetylene dicarboxylateCarboxylate derivative80–93

Q. How is NMR spectroscopy applied to confirm the structure of triazolopyrimidine derivatives?

  • 1H-NMR identifies protons at specific positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm). For example, 3-methyl substituents show singlet peaks due to equivalent protons .
  • 13C-NMR confirms carbonyl carbons (δ 160–170 ppm) and heterocyclic ring carbons. Crystallographic data (e.g., CCDC 1876881) further validate structures .

Q. What analytical techniques are essential for purity assessment?

  • TLC (e.g., EtOAc-hexane, 90:10) monitors reaction progress .
  • Elemental analysis and mass spectrometry (e.g., ESI-MS) confirm molecular weights with deviations <0.5% .

Advanced Research Questions

Q. How can reaction conditions be optimized for green synthesis of triazolopyrimidines?

  • Solvent-free synthesis achieves yields >90% (e.g., fusion of intermediates with phenyl acetic acid) .
  • Microwave irradiation reduces reaction times (e.g., from 12 h to 30 minutes) while maintaining yields ≥85% .

Q. What mechanistic insights explain substituent-directed reactivity in triazolopyrimidines?

  • Electrophilic substitution at C-6 is favored due to electron-rich pyrimidine rings. For example, chlorosulfonation with ClSO3H/ClSO introduces sulfonyl groups exclusively at C-6 .
  • Steric effects from 3-methyl groups reduce reactivity at adjacent positions, directing functionalization to C-5 or C-7 .

Q. How do catalytic systems influence oxidative coupling in triazolopyrimidine synthesis?

  • Iodine (I2) with TBHP in 1,4-dioxane achieves 74% yield for oxidative coupling of 2-aminopyridines and N-tosylhydrazones. Alternative catalysts (e.g., NIS, TBAI) show <40% efficiency . Table 2: Catalyst Screening for Oxidative Coupling
CatalystOxidantSolventYield (%)
I2TBHP1,4-Dioxane74
KITBHP1,4-Dioxane64
NISTBHP1,4-DioxaneTrace

Q. What structural modifications enhance antibacterial activity in triazolopyrimidine derivatives?

  • Fluorophenyl substituents at C-3 and C-9 improve Gram-positive bacterial inhibition (MIC = 10 µg/mL). Derivatives like 3,9-di-(4-fluorophenyl)-bis-triazolopyrimidine outperform commercial antibiotics against Staphylococcus aureus .
  • Hydrophobic groups (e.g., thiophene, cymantrenyl) increase membrane permeability, as shown in HSF1 induction studies .

Q. How do crystallographic studies resolve conflicting data on regioselectivity?

  • Single-crystal X-ray diffraction (e.g., CCDC 1906114) clarifies ambiguous NMR assignments, confirming regioselective formation of [1,2,4]triazolo[4,3-a]pyrimidines over [1,5-a] isomers .

Methodological Considerations

  • Contradiction Analysis: Discrepancies in substitution patterns (e.g., C-6 vs. C-5 reactivity) are resolved via combined DFT calculations and experimental validation .
  • Scale-Up Challenges: Recrystallization from ethanol/ether mixtures ensures purity >98% for pharmacological testing .

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